1-(2-Bromo-4-chlorophenyl)ethanone CAS number and properties
1-(2-Bromo-4-chlorophenyl)ethanone CAS number and properties
CAS Number: 825-40-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-Bromo-4-chlorophenyl)ethanone, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of experimental data for this specific regioisomer, this guide includes data from the closely related and well-documented isomer, 2-bromo-1-(4-chlorophenyl)ethanone (CAS: 536-38-9), to provide valuable comparative insights.
Chemical and Physical Properties
1-(2-Bromo-4-chlorophenyl)ethanone is a halogenated acetophenone derivative. Below is a summary of its core properties.
| Property | Value | Reference |
| CAS Number | 825-40-1 | [1] |
| Molecular Formula | C₈H₆BrClO | [1] |
| Molecular Weight | 233.49 g/mol | [2][3] |
| IUPAC Name | 1-(2-Bromo-4-chlorophenyl)ethanone | N/A |
| Synonyms | 2-Bromo-4-chloroacetophenone, 4-acetyl-3-bromo-1-chlorobenzene | [1] |
| Appearance | White to pale yellow crystalline solid | [2] |
| Purity | ≥98% (typical commercial grade) | N/A |
| Melting Point | 93-96 °C (for isomer CAS 536-38-9) | [2] |
| Boiling Point | ~186-278 °C (estimate for isomer CAS 536-38-9) | [2][3] |
| Solubility | Insoluble in water; Soluble in methanol | [2][3] |
Structural Identifiers:
| Identifier | Code |
| SMILES | CC(=O)C1=CC=C(Cl)C=C1Br |
| InChI | InChI=1S/C8H6BrClO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 |
Synthesis and Experimental Protocols
Proposed Synthesis of 1-(2-Bromo-4-chlorophenyl)ethanone
This procedure outlines the bromination of 4'-chloroacetophenone. The bromination is expected to occur at the ortho position to the acetyl group due to directing effects, followed by bromination of the methyl group of the acetyl moiety.
Reaction:
1-(4-chlorophenyl)ethanone → 1-(2-bromo-4-chlorophenyl)ethanone
Materials and Reagents:
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1-(4-chlorophenyl)ethanone
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N-Bromosuccinimide (NBS)
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PEG-400 and Water (1:2 mixture) or Dichloromethane
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Ultrasonic bath (optional, for rate enhancement)
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Stirring apparatus
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Standard laboratory glassware
Experimental Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 1-(4-chlorophenyl)ethanone in a suitable solvent such as a PEG-400 and water mixture.
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Addition of Brominating Agent: Add 1.0 equivalent of N-Bromosuccinimide (NBS) to the solution with continuous stirring.
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Reaction Conditions: The reaction mixture can be stirred at room temperature or gently heated (e.g., 80°C) to ensure completion. For enhanced reaction rates, sonication in an ultrasonic bath can be employed.[4]
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Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
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Work-up: Upon completion, the reaction mixture is extracted with dichloromethane.
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Purification: The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Caption: Proposed workflow for the synthesis of 1-(2-Bromo-4-chlorophenyl)ethanone.
Spectroscopic and Analytical Data
No specific experimental spectra for 1-(2-Bromo-4-chlorophenyl)ethanone (CAS 825-40-1) are publicly available. The following data is for the closely related isomer 2-bromo-1-(4-chlorophenyl)ethanone (CAS 536-38-9) and serves as a valuable reference for characterization.[5]
¹H NMR Data (400 MHz, CDCl₃) of 2-bromo-1-(4-chlorophenyl)ethanone
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.94 | d, J = 8.8 Hz | 2H | Aromatic H (ortho to C=O) |
| 7.48 | d, J = 8.8 Hz | 2H | Aromatic H (meta to C=O) |
| 4.42 | s | 2H | -CH₂Br |
¹³C NMR Data (100 MHz, CDCl₃) of 2-bromo-1-(4-chlorophenyl)ethanone
| Chemical Shift (δ) ppm | Assignment |
| 190.2 | C=O |
| 140.5 | Aromatic C-Cl |
| 132.2 | Aromatic C-C=O |
| 130.3 | Aromatic CH (ortho to C=O) |
| 129.2 | Aromatic CH (meta to C=O) |
| 30.4 | -CH₂Br |
Reactivity and Applications in Drug Development
1-(2-Bromo-4-chlorophenyl)ethanone is a versatile building block in organic synthesis, primarily owing to the reactivity of the α-bromo ketone functional group.
Key Reactions:
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Nucleophilic Substitution: The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse functional groups.
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Alkylation: It serves as an effective alkylating agent for various substrates.
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Heterocycle Synthesis: This compound is a valuable precursor for the synthesis of various heterocyclic systems, which are prevalent in many pharmaceutical agents.[6]
Caption: General reactivity of 1-(2-Bromo-4-chlorophenyl)ethanone in synthesis.
Safety and Handling
Hazard Statements:
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Causes severe skin burns and eye damage.
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May cause respiratory irritation.
Precautionary Measures:
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Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Incompatible Materials: Strong oxidizing agents, strong bases, and amines.
First Aid:
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
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Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
